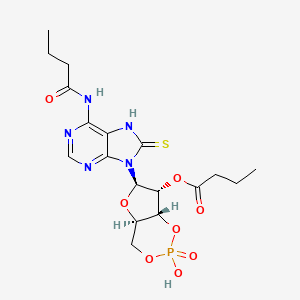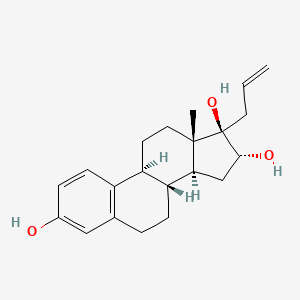
Phenhomazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. The compound’s unique structure and properties make it a subject of interest in various scientific research fields.
Preparation Methods
Phenhomazine can be synthesized through a series of chemical reactions starting from Tröger’s base. The synthetic route involves the following steps :
Heating of p-nitrophenoxide: This step produces bis(p-nitrophenyl)ether.
Treatment with hydrazine hydrate: This converts bis(p-nitrophenyl)ether to bis(p-aminophenyl)ether.
Reaction with paraformaldehyde and triflouroacetic anhydride: This forms the Trögerophane structure.
Treatment with potassium carbonate: This step yields tetrahydrothis compound.
Final reactions: The tetrahydrothis compound is then reacted with phenacylchloride, bromoacetic acid, or ethyl bromoacetate in the presence of triethyl amine under reflux to produce the final macrocyclic compounds.
Chemical Reactions Analysis
Phenhomazine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in modifying the compound’s functional groups.
Substitution Reactions: this compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Cyclization Reactions: The formation of the macrocyclic structure involves cyclization steps.
Common reagents used in these reactions include hydrazine hydrate, paraformaldehyde, triflouroacetic anhydride, potassium carbonate, phenacylchloride, bromoacetic acid, and ethyl bromoacetate . The major products formed are various macrocyclic derivatives of this compound.
Scientific Research Applications
Phenhomazine has shown promising applications in several scientific research areas :
Chemistry: Used as a building block for synthesizing complex macrocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Notably studied for its anticancer properties, showing selectivity towards colon cancer cell lines.
Mechanism of Action
The mechanism of action of phenhomazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects through:
Inhibition of cancer cell proliferation: By interfering with cellular pathways that regulate cell growth and division.
Induction of apoptosis: Triggering programmed cell death in cancer cells.
Interaction with DNA: Binding to DNA and disrupting its function, leading to cell death.
Comparison with Similar Compounds
Phenhomazine is compared with other similar compounds, such as phenazines and Tröger’s base derivatives . These compounds share some structural similarities but differ in their specific biological activities and applications. This compound’s unique macrocyclic structure and chiral properties distinguish it from other phenazine derivatives, making it a valuable compound for targeted anticancer therapies.
Similar Compounds
- Phenazine
- Tröger’s base
- Phenazine-1-carboxylic acid
- Clofazimine
Properties
CAS No. |
262-99-7 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C14H14N2/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16-13/h1-10,13-16H/b11-9-,12-10- |
InChI Key |
UPQUBYGCHXUYHB-HWAYABPNSA-N |
SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
Isomeric SMILES |
C1=CC/2N/C=C/3\C(N/C=C2/C=C1)C=CC=C3 |
Canonical SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
Synonyms |
phenhomazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)
![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)










